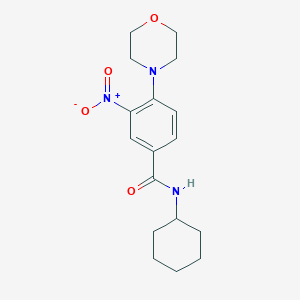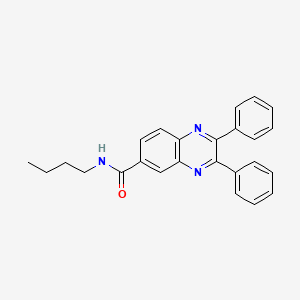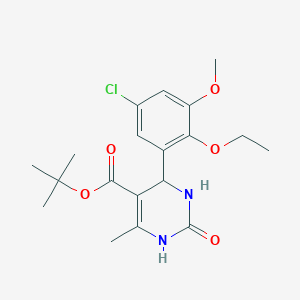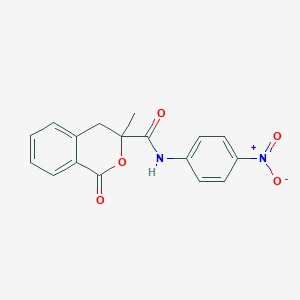![molecular formula C24H16ClNO3 B4140794 2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140794.png)
2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Beschreibung
Synthesis Analysis
The synthesis of related pyrrole derivatives involves multicomponent reactions, often catalyzed by natural substances or employing palladium-catalyzed reactions. For example, a penta-substituted pyrrole derivative was synthesized via a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating a method that could be adaptable for the synthesis of the specified compound (Louroubi et al., 2019). Another approach involves a one-pot synthesis of pyrrole-carbonyl derivatives, highlighting the versatility of synthesis methods for complex organic compounds (Alizadeh & Ghanbaripour, 2013).
Molecular Structure Analysis
Crystal structure analysis offers insights into the molecular geometry, bond lengths, and angles, providing a foundational understanding of the compound's properties. For instance, an X-ray analysis of a pyrrolo[3,4-c]pyrrole derivative shed light on the effect of substituents on the molecule's structure, which is crucial for understanding the structural characteristics of the target compound (Fujii et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving pyrrole derivatives are diverse, including their use as corrosion inhibitors, which demonstrates their reactivity and potential applications in various fields (Louroubi et al., 2019). Furthermore, the synthesis routes of related compounds involve reactions that could be adapted for the target compound, showcasing the chemical versatility and reactivity of pyrrole-based compounds.
Physical Properties Analysis
The physical properties of related compounds, including solubility, absorption spectra, and molecular weight, are determined through various analytical techniques, contributing to a comprehensive understanding of the target compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties such as electrochemical behavior, hydrogen bonding, and reactivity towards other compounds provide a detailed picture of how the target compound interacts at the molecular level. For example, the electrochemical study of a pyrrole derivative indicated its good inhibition efficiency, which could relate to the chemical properties of the target compound (Louroubi et al., 2019).
Eigenschaften
IUPAC Name |
2-benzyl-1-(4-chlorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO3/c25-17-12-10-16(11-13-17)21-20-22(27)18-8-4-5-9-19(18)29-23(20)24(28)26(21)14-15-6-2-1-3-7-15/h1-13,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEMYEQYWFZCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1-(4-chlorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-(3-ethoxy-5-iodo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4140729.png)


![10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B4140738.png)
![N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-1-butanamine hydrochloride](/img/structure/B4140743.png)
![2-[3-[2-(4-benzyl-1-piperidinyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-ethylacetamide](/img/structure/B4140747.png)

![6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline](/img/structure/B4140770.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4140774.png)

![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N,N-diphenylacetamide](/img/structure/B4140799.png)
![2-benzyl-1-(3,4-dichlorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140807.png)